Cas no 899746-01-1 (4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide)

4-Chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted pyridazine moiety via a phenyl spacer. The inclusion of a morpholine group enhances solubility and bioavailability, while the chloro-substituted benzamide segment contributes to its potential as a pharmacologically active scaffold. This compound is of interest in medicinal chemistry for its structural versatility, enabling applications in drug discovery, particularly as a kinase inhibitor or receptor modulator. Its well-defined heterocyclic architecture allows for precise modifications, making it a valuable intermediate in the development of targeted therapeutics. The compound exhibits favorable physicochemical properties, supporting further exploration in biochemical and pharmacological studies.
4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide structure
899746-01-1 structure
Product name:4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
CAS No:899746-01-1
MF:C21H19ClN4O2
Molecular Weight:394.854163408279
CID:5487737
PubChem ID:7593340

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 化学的及び物理的性質

名前と識別子

    • 4-chloro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
    • SR-01000915523
    • 4-chloro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide
    • 4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
    • 899746-01-1
    • SR-01000915523-1
    • AKOS024673297
    • F2724-0688
    • 4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide
    • インチ: 1S/C21H19ClN4O2/c22-17-5-1-16(2-6-17)21(27)23-18-7-3-15(4-8-18)19-9-10-20(25-24-19)26-11-13-28-14-12-26/h1-10H,11-14H2,(H,23,27)
    • InChIKey: NUOJULVUKRBADI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(NC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCOCC1)=O

計算された属性

  • 精确分子量: 394.1196536g/mol
  • 同位素质量: 394.1196536g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 28
  • 回転可能化学結合数: 4
  • 複雑さ: 501
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.4Ų
  • XLogP3: 3.1

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide Pricemore >>

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F2724-0688-2μmol
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
899746-01-1 90%+
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4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
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899746-01-1 90%+
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F2724-0688-5μmol
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Life Chemicals
F2724-0688-4mg
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
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Life Chemicals
F2724-0688-10μmol
4-chloro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide
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$69.0 2023-05-16
Life Chemicals
F2724-0688-2mg
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$59.0 2023-05-16
Life Chemicals
F2724-0688-1mg
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1mg
$54.0 2023-05-16

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide 関連文献

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamideに関する追加情報

Introduction to 4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide (CAS No 899746-01-1)

4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide (CAS No 899746-01-1) is a complex organic compound with significant potential in the field of pharmaceutical research and development. This compound has garnered attention due to its unique chemical structure and promising biological activities, particularly in the context of drug discovery and therapeutic applications.

The molecular structure of 4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzamide is characterized by a benzamide moiety attached to a phenyl group, which is further substituted with a pyridazine ring containing a morpholine substituent. The presence of these functional groups contributes to the compound's versatility and reactivity, making it a valuable candidate for various chemical modifications and biological assays.

Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry, particularly their role as scaffolds for designing bioactive molecules. The incorporation of a morpholine group in this compound adds another layer of complexity, enhancing its potential as a lead compound for drug development. Morpholine, known for its ability to form hydrogen bonds and stabilize bioactive conformations, plays a crucial role in modulating the pharmacokinetic properties of the compound.

The synthesis of 4-chloro-N-{4-6-(morpholin-4-yl)pyridazin-3-yphenl}benzamide involves multi-step organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have optimized these reactions to achieve high yields and purity, ensuring the compound's suitability for biological testing.

From a pharmacological perspective, this compound has shown promising results in preliminary assays targeting various disease states. Its ability to inhibit key enzymes and modulate cellular pathways makes it a potential candidate for treating conditions such as cancer, inflammation, and neurodegenerative diseases. Recent advancements in computational chemistry have further enhanced our understanding of its binding interactions with target proteins, paving the way for rational drug design.

In terms of biological activity, 4-chloro-N-{4-(6-morpholinopyridazin3yphenl}benzamide has demonstrated selective activity against specific cellular targets, suggesting its potential as a therapeutic agent with minimal off-target effects. Preclinical studies have also indicated favorable pharmacokinetic profiles, including good absorption and moderate clearance rates.

The development of this compound aligns with current trends in drug discovery that emphasize the importance of structural diversity and functional group optimization. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers can further refine its properties to enhance efficacy and safety.

In conclusion, CAS No 899746-011 represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to unravel its full potential, this compound is expected to contribute significantly to the development of innovative treatments for various diseases.

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